(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
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Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including heterocyclization reactions. For instance, it could be prepared by reacting 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles (3a-d) or 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles (9a,b) with bifunctional compounds such as chloromethyl biphenyl-phosphanoxide , pyruvic acid , or fluorinated benzaldehydes . Detailed experimental conditions and yields would be essential to understand the synthetic pathway .
Molecular Structure Analysis
The compound’s molecular structure consists of a triazolo[4,5-d]pyrimidine fused with a piperazine ring . The methylthio-substituted phenyl group is attached to the piperazine nitrogen. Analyzing the bond angles, torsion angles, and steric interactions within the molecule would provide insights into its stability and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Activity
The triazolopyrimidine scaffold, which is a part of the compound, has been associated with diverse pharmacological activities, including anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
Triazolopyrimidine derivatives have also been found to exhibit antimicrobial properties . This indicates that the compound could be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The compound could potentially be used in the development of analgesic and anti-inflammatory drugs, as these are among the pharmacological activities associated with triazolopyrimidine derivatives .
Antioxidant Activity
Triazolopyrimidine derivatives have been found to exhibit antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs, as triazolopyrimidine derivatives have been found to exhibit antiviral properties .
Enzyme Inhibitors
Triazolopyrimidine derivatives have been found to exhibit enzyme inhibitory properties, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests that the compound could potentially be used in the development of new enzyme inhibitors.
Antitubercular Agents
The compound could potentially be used in the development of antitubercular agents, as this is among the pharmacological activities associated with triazolopyrimidine derivatives .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This suggests that the compound could potentially be used in the development of new LSD1 inhibitors.
properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2S/c1-3-33-18-10-8-17(9-11-18)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)19-6-4-5-7-20(19)34-2/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPCDYKMYMZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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